(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride
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Overview
Description
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Common synthetic routes include multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield . Industrial production methods often employ catalysts and optimized reaction conditions to scale up the synthesis while maintaining high efficiency and product quality.
Chemical Reactions Analysis
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring, leading to a variety of substituted thiazole derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s aromaticity and reactive positions allow it to participate in donor-acceptor and nucleophilic reactions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2743427-25-8 |
---|---|
Molecular Formula |
C6H12Cl2N2OS |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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